![molecular formula C11H14O4 B1600279 Methyl 2-(2,4-dimethoxyphenyl)acetate CAS No. 55954-25-1](/img/structure/B1600279.png)
Methyl 2-(2,4-dimethoxyphenyl)acetate
Overview
Description
“Methyl 2-(2,4-dimethoxyphenyl)acetate” is a chemical compound with the CAS Number: 55954-25-1 . It has a molecular weight of 210.23 and its IUPAC name is methyl (2,4-dimethoxyphenyl)acetate . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(2,4-dimethoxyphenyl)acetate” is represented by the formula C11H14O4 . The InChI code for this compound is 1S/C11H14O4/c1-13-9-5-4-8(6-11(12)15-3)10(7-9)14-2/h4-5,7H,6H2,1-3H3 .Scientific Research Applications
- Methyl 2-(2,4-dimethoxyphenyl)acetate serves as a precursor for various aminoacetyl derivatives. Researchers can use it to synthesize novel compounds by modifying its functional groups or incorporating it into larger molecules.
- A depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, was synthesized using Methyl 2-(2,4-dimethoxyphenyl)acetate as a starting material. This compound could have applications in drug discovery or materials science .
- Researchers have used Methyl 2-(2,4-dimethoxyphenyl)acetate in the three-component cyclocondensation to synthesize 2,4,5-trisubstituted imidazoles. The reaction involves 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate, catalyzed by an acidic ionic liquid. These imidazole derivatives find applications in medicinal chemistry and materials science .
- Scientists use Methyl 2-(2,4-dimethoxyphenyl)acetate as a reference standard in analytical chemistry. It aids in the identification and quantification of related compounds using chromatographic techniques and mass spectrometry .
- In the pharmaceutical industry, this compound may play a role in the synthesis of intermediates or active pharmaceutical ingredients (APIs). Its unique structure could contribute to drug design and development .
Synthesis and Derivative Formation
Depside Derivatives
Imidazole Synthesis
Chromatography and Mass Spectrometry
Biopharma Production
Advanced Battery Science and Technology
Safety and Hazards
properties
IUPAC Name |
methyl 2-(2,4-dimethoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-5-4-8(6-11(12)15-3)10(7-9)14-2/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVKGWFWALGWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472853 | |
Record name | Methyl 2-(2,4-dimethoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55954-25-1 | |
Record name | Methyl 2-(2,4-dimethoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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